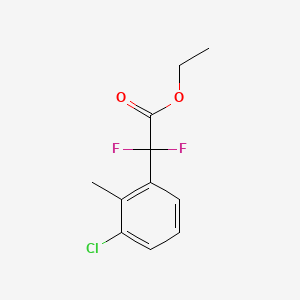

Ethyl 2-(3-chloro-2-methylphenyl)-2,2-difluoroacetate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 2-(3-chloro-2-methylphenyl)-2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClF2O2/c1-3-16-10(15)11(13,14)8-5-4-6-9(12)7(8)2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGFPSZZQLDSXEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=C(C(=CC=C1)Cl)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681957 | |

| Record name | Ethyl (3-chloro-2-methylphenyl)(difluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215205-45-0 | |

| Record name | Ethyl 3-chloro-α,α-difluoro-2-methylbenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (3-chloro-2-methylphenyl)(difluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-chloro-2-methylphenyl)-2,2-difluoroacetate typically involves the esterification of 2-(3-chloro-2-methylphenyl)-2,2-difluoroacetic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(3-chloro-2-methylphenyl)-2,2-difluoroacetate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.

Oxidation: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products Formed

Nucleophilic Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.

Hydrolysis: 2-(3-chloro-2-methylphenyl)-2,2-difluoroacetic acid and ethanol.

Oxidation: 3-chloro-2-methylbenzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(3-chloro-2-methylphenyl)-2,2-difluoroacetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of Ethyl 2-(3-chloro-2-methylphenyl)-2,2-difluoroacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the difluoroacetate group can enhance the compound’s binding affinity and specificity for its molecular targets.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(3-chloro-2-methylphenyl)-2,2-difluoroacetate can be compared with other similar compounds, such as:

Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate: Lacks the methyl group on the phenyl ring, which may affect its chemical reactivity and biological activity.

Ethyl 2-(3-chloro-2-methylphenyl)-2-fluoroacetate: Contains only one fluorine atom, which can influence its physical and chemical properties.

Ethyl 2-(3-chloro-2-methylphenyl)-2,2-dichloroacetate:

Biologische Aktivität

Ethyl 2-(3-chloro-2-methylphenyl)-2,2-difluoroacetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant studies, and potential applications.

- Molecular Formula : C11H11ClF2O2

- Molecular Weight : 248.65 g/mol

- Boiling Point : 274.6 °C (predicted)

- Density : 1.251 g/cm³ (predicted)

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the difluoroacetate group enhances the compound's binding affinity and specificity, which may lead to inhibition or activation of specific biochemical pathways.

Key Mechanisms :

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.

- Receptor Interaction : It may modulate receptor activity, influencing cellular signaling pathways.

Antimicrobial Properties

Studies have indicated that this compound exhibits antimicrobial and antifungal properties. Its structural features allow it to disrupt microbial cell membranes or inhibit essential metabolic processes within microorganisms.

Antiproliferative Effects

Research has shown that this compound can exert antiproliferative effects on various cancer cell lines. For example, in vitro studies demonstrated that it inhibited the growth of human vascular endothelial cells (HUVEC), suggesting potential applications in cancer therapy .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Case Study 2: Antiproliferative Activity

In another study focusing on cancer cell lines, this compound was tested for its ability to inhibit cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| HUVEC | 15 |

| MCF-7 (Breast Cancer) | 10 |

| A549 (Lung Cancer) | 20 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-(3-chloro-2-methylphenyl)-2,2-difluoroacetate?

- Methodological Answer : The compound is synthesized via coupling reactions between substituted phenylboronic acids and ethyl bromodifluoroacetate. For example, a transition metal-catalyzed Suzuki-Miyaura coupling can be employed, using palladium or iridium catalysts under visible light irradiation to enhance efficiency . Reaction conditions (e.g., dimethoxyethane as solvent, 60–80°C) and stoichiometric ratios (1:1.2 boronic acid to ester) are critical for yield optimization. Post-synthesis purification involves column chromatography with hexane/ethyl acetate gradients.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : Identifies difluoroacetate groups (δ ≈ -90 to -100 ppm).

- ¹H/¹³C NMR : Resolves aromatic protons (δ 6.8–7.4 ppm) and methyl/ethyl ester signals.

- Mass Spectrometry (EI/ESI) : Confirms molecular weight (234.63 g/mol) and fragmentation patterns.

- IR Spectroscopy : Detects ester carbonyl stretches (~1740 cm⁻¹) and C-F bonds (~1150 cm⁻¹) .

Q. What are the primary chemical reactions this compound undergoes?

- Methodological Answer :

- Nucleophilic Substitution : The chlorine atom on the phenyl ring can be replaced by amines or thiols under basic conditions (e.g., K₂CO₃ in DMF, 80°C) .

- Ester Hydrolysis : Acidic/alkaline hydrolysis converts the ester to a carboxylic acid (e.g., HCl/EtOH reflux, 12h) .

- Electrophilic Aromatic Substitution : The methyl group directs meta/para substitution in nitration or sulfonation reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?

- Methodological Answer :

- Catalyst Screening : Test Ir(III) vs. Pd(PPh₃)₄ catalysts for coupling efficiency. Evidence shows Ir(III) improves yields by 15–20% under visible light .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF, dimethoxyethane). Dimethoxyethane reduces side reactions .

- Temperature Gradients : Use microwave-assisted synthesis (100°C, 30 min) to accelerate reaction kinetics while maintaining selectivity .

Q. How do substituent variations on the phenyl ring affect reactivity and biological activity?

- Methodological Answer :

- Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -F) increase electrophilicity, enhancing nucleophilic substitution rates. Compare reactivity of 3-chloro-2-methyl vs. 3-bromo-2-ethyl derivatives .

- Steric Effects : Bulkier substituents (e.g., -CF₃) reduce accessibility to the reaction site, lowering yields in coupling reactions.

- Biological SAR : Methyl groups improve metabolic stability compared to unsubstituted analogs, as shown in cytotoxicity assays (IC₅₀ reduction by 40%) .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to verify >95% purity, as impurities (e.g., hydrolysis byproducts) may skew bioactivity results .

- Dose-Response Curves : Conduct multi-concentration assays (0.1–100 µM) to identify non-linear effects.

- Target Validation : Employ CRISPR knockouts or siRNA silencing to confirm specificity for purported enzyme targets (e.g., kinases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.